Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate
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Overview
Description
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . This compound is a derivative of butanoic acid and is characterized by the presence of ethoxyethoxy and ethyl groups attached to the butanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product. The mixture is then quenched with potassium carbonate, dried, and purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically obtained through distillation and purification processes to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Its effects are mediated through interactions with cellular components, influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate can be compared with similar compounds such as:
Propanoic acid, 3-ethoxy-, ethyl ester: This compound has a similar ester structure but differs in the length and branching of the carbon chain.
Butanoic acid, 3-(1-ethoxyethoxy)-2-methyl-, ethyl ester: This compound is closely related but has a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications.
Properties
CAS No. |
87519-08-2 |
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Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate |
InChI |
InChI=1S/C12H24O4/c1-6-11(12(13)15-8-3)9(4)16-10(5)14-7-2/h9-11H,6-8H2,1-5H3 |
InChI Key |
DDCSLOHSGBTXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)OC(C)OCC)C(=O)OCC |
Origin of Product |
United States |
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